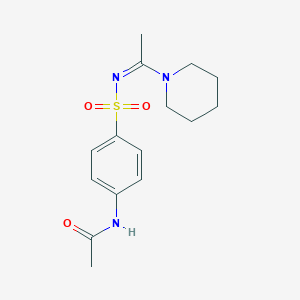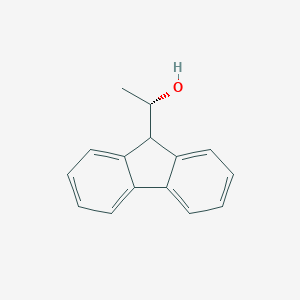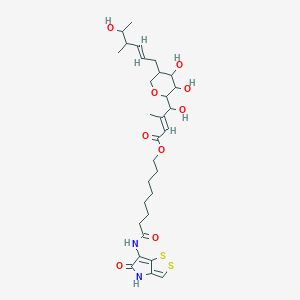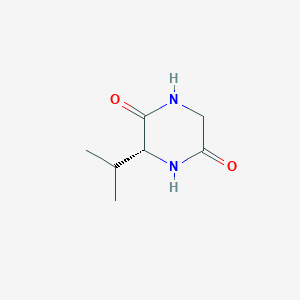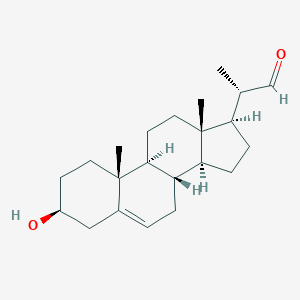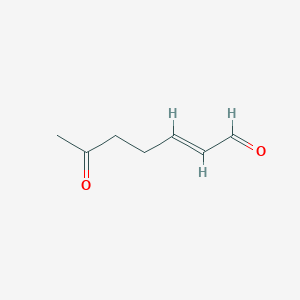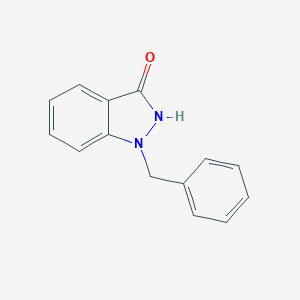
1-Benzyl-3-Hydroxy-1H-Indazol
Übersicht
Beschreibung
1-Benzyl-1,2-dihydro-indazol-3-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,2-dihydro-indazol-3-on hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Wird auf sein Potenzial als entzündungshemmendes und antimikrobielles Mittel untersucht.
Industrie: Wird bei der Produktion von Pharmazeutika und Feinchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Benzyl-1,2-dihydro-indazol-3-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So wurde gezeigt, dass es die Aktivität bestimmter Enzyme hemmt, die an Entzündungen und der Proliferation von Krebszellen beteiligt sind . Die Fähigkeit der Verbindung, diese Signalwege zu modulieren, macht sie zu einem vielversprechenden Kandidaten für therapeutische Anwendungen.
Ähnliche Verbindungen:
- 1-Benzyl-3-hydroxy-1H-indazol
- 1-Methyl-1H-indazol-4-essigsäure
- 2-(1-Methyl-1H-indazol-4-yl)propansäure
Vergleich: 1-Benzyl-1,2-dihydro-indazol-3-on ist durch seine spezifische Benzyl-Substitution einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen Indazol-Derivaten zeigt es eine größere Bandbreite an biologischen Aktivitäten und eine höhere Potenz in bestimmten Anwendungen .
Wirkmechanismus
Target of Action
It is known that indazole derivatives can interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
Indazole derivatives have been observed to exhibit antiproliferative activity, suggesting that they may interact with cellular targets to inhibit cell growth .
Biochemical Pathways
Given the antiproliferative activity of some indazole derivatives, it is possible that this compound may affect pathways related to cell cycle regulation .
Result of Action
Based on the observed antiproliferative activity of some indazole derivatives, it can be inferred that this compound may cause a block in the g0–g1 phase of the cell cycle, thereby inhibiting cell growth .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Benzyl-1,2-dihydro-indazol-3-on kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Kondensation von o-Nitrobenzylalkohol mit Hydrazin, gefolgt von Cyclisierung unter sauren Bedingungen . Eine andere Methode beinhaltet die photochemische Erzeugung von o-Nitrosobenzaldehyd aus o-Nitrobenzylalkohol, das anschließend zu der gewünschten Verbindung cyclisiert .
Industrielle Herstellungsverfahren: Die industrielle Produktion von 1-Benzyl-1,2-dihydro-indazol-3-on beinhaltet in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Übergangsmetallkatalysatoren, wie Kupfer oder Silber, kann die Effizienz des Cyclisierungsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Benzyl-1,2-dihydro-indazol-3-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um 1-Benzyl-3-hydroxy-1H-indazol zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.
Substitution: Die Benzylgruppe kann durch andere funktionelle Gruppen, wie Halogene oder Alkylgruppen, substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsreaktionen verwenden in der Regel Reagenzien wie Brom oder Chlor in Gegenwart eines Katalysators.
Wichtigste gebildete Produkte:
Oxidation: this compound.
Reduktion: Benzylamin-Derivate.
Substitution: Verschiedene substituierte Indazol-Derivate.
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-3-hydroxy-1H-indazole
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
Comparison: 1-Benzyl-1,2-dihydro-indazol-3-one is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it exhibits a broader range of biological activities and higher potency in certain applications .
Eigenschaften
IUPAC Name |
1-benzyl-2H-indazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-14-12-8-4-5-9-13(12)16(15-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPJFDSMKWLOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13185-09-6 (hydrochloride salt) | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30176681 | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200912 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2215-63-6 | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002215636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2215-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,2-dihydro-3H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzyl-1H-indazol-3-ol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5ZXN63Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzyl-1H-indazol-3-ol in pharmaceutical analysis?
A1: 1-Benzyl-1H-indazol-3-ol is a significant impurity found in pharmaceutical formulations containing Benzydamine hydrochloride, a non-steroidal anti-inflammatory drug. [, , ] Accurate quantification of this impurity is crucial for quality control and ensuring the safety and efficacy of Benzydamine-containing medications. [, ]
Q2: Are there any established analytical methods for detecting and quantifying 1-Benzyl-1H-indazol-3-ol in pharmaceutical formulations?
A2: Yes, researchers have developed a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Benzydamine hydrochloride and five of its impurities, including 1-Benzyl-1H-indazol-3-ol, in oral collutory formulations. [, ] This method employs a Gemini C18 column, a mobile phase comprising acetonitrile, methanol, and ammonium carbonate buffer, and UV detection at 218 nm. [, ]
Q3: Beyond its presence as an impurity, has 1-Benzyl-1H-indazol-3-ol been investigated for any other applications?
A3: Yes, 1-Benzyl-1H-indazol-3-ol has been explored as a starting material in organic synthesis. Studies have demonstrated its reactivity with difluorocarbene, resulting in both N- and O-alkylation products. [, ] This reactivity highlights its potential for developing novel compounds with possible biological activities.
Q4: Has 1-Benzyl-1H-indazol-3-ol been complexed with metals for potential biological applications?
A4: Research has explored the use of 1-Benzyl-1H-indazol-3-ol as a ligand in copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have undergone characterization using various spectroscopic techniques (FTIR, EPR, HRMS) and electrochemical methods (cyclic voltammetry). [] Preliminary investigations suggest these copper(II) derivatives interact with DNA and BSA and exhibit promising anticancer activity against MCF7 cell lines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





